Cyanomethylstyrene

Vue d'ensemble

Description

Cyanomethylstyrene is a chemical compound with the molecular formula C20H18N2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of this compound involves several steps. A study by Liu et al. describes the synthesis of a cyanate ester monomer, which is prepared based on a diphenol with a degradable diacetal structure . Another study discusses the synthesis of novel cyanates, which are determined by the desire to improve the properties of the polymers on their basis .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse. A study discusses the functional-group translocation reaction of cyano (CN) groups in common nitriles, allowing for the direct positional exchange between a CN group and an unactivated C−H bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are important parameters in its biological evaluation. These properties include hardness, topography, and hydrophilicity . A study discusses the diversity and complexity of plastic sources, usage patterns, emission pathways, and material properties .Applications De Recherche Scientifique

Polymer Dynamics and Functionalization : Cyanomethylstyrene is used in the synthesis of functionalized polymers, such as polystyrenes with various functional groups like cyano, hydroxyl, and acetyl. These functionalized polymers are studied for their dynamics using dielectric spectroscopy and other techniques, revealing insights into polymer behavior at different temperatures and functional group effects on polymer properties (Lund et al., 2009).

Anionic Synthesis and Hydrosilylation : ω-Cyano-functionalized polystyrene has been prepared using anionic polymerization and silyl hydride functionalization followed by hydrosilylation with allyl cyanide. This methodology also aids in synthesizing in-chain functionalized polymers, demonstrating the versatility of this compound in polymer synthesis (Quirk et al., 2009).

Electrochemical Properties in Polymers : Polystyrene derivatives with this compound can have unique electrochemical properties. For instance, polymers with ferrocenyl moieties at their periphery were synthesized and studied for their electrochemical behavior, showing potential applications in electrochemical sensors and devices (Bernard et al., 2002).

Photo-Stability in Organic Coatings : The role of this compound derivatives in the photo-stability of photo-cured organic coatings has been examined. Studies show how these compounds affect the degradation rate and crosslinking of polymers when exposed to UV irradiation, indicating their importance in developing durable polymer coatings (Hult et al., 1984).

Miscibility in Polymer Blends : Research into the miscibility of polymer blends involving polystyrene derivatives indicates that this compound can influence the thermal and physical properties of polymer blends. This can be crucial for applications in polymer engineering and materials science (Tang & Liau, 2000).

Solid-Phase Synthesis Applications : this compound has been used in solid-phase synthesis, for example, in the preparation of chiral α-carbonyls using polystyrene resin. This showcases its utility in organic synthesis and pharmaceutical research (Spino et al., 2005).

Mécanisme D'action

The mechanism of action of Cyanomethylstyrene involves various chemical transformations. For instance, a study discusses the molecular mechanisms of action of styrene toxicity in blood plasma and liver . Another study discusses the incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

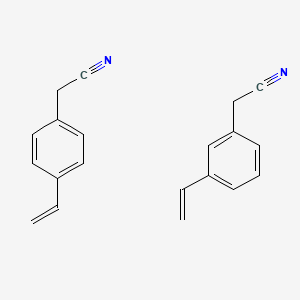

2-(3-ethenylphenyl)acetonitrile;2-(4-ethenylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11;1-2-9-4-3-5-10(8-9)6-7-11/h2-6H,1,7H2;2-5,8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJKOYHWUQJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC#N.C=CC1=CC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![HexNAc(?1-4)[6-deoxy-Hex(?1-6)]HexNAc-O-Me](/img/structure/B7796935.png)